2-Butyl-1,3-dioxolane
Description
Properties
CAS No. |
4360-76-3 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
2-butyl-1,3-dioxolane |
InChI |
InChI=1S/C7H14O2/c1-2-3-4-7-8-5-6-9-7/h7H,2-6H2,1H3 |
InChI Key |
KODJTPVSRWYRDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1OCCO1 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and General Protocol
The most widely cited method for synthesizing 2-butyl-1,3-dioxolane involves the reaction of an aldehyde with an alkylene oxide in the presence of a bromide or iodide catalyst. This approach, detailed in US Patent 5026880A , employs a high-pressure reactor to facilitate the cyclization process. The general reaction proceeds as follows:
Here, represents the butyl group (), and the alkylene oxide is typically ethylene oxide (). The catalyst system consists of alkali or alkaline earth metal bromides/iodides (e.g., potassium bromide), while the solvent is an alkylene glycol such as ethylene glycol.
Optimized Reaction Conditions
Key parameters for maximizing yield and purity include:
-
Temperature : 80–120°C (optimal range for minimizing side reactions).
-
Pressure : 5–10 kg/cm² (ensures dissolution of gaseous alkylene oxides).
-
Solvent Ratio : 30–200% by weight of ethylene glycol relative to the aldehyde.
The reaction is conducted under nitrogen to prevent oxidation, and the product is isolated via distillation, achieving water contents below 0.1%.
Experimental Example and Yield Data
In a representative procedure:
-
Reactants : 160 g paraformaldehyde (94% purity), 232 g ethylene oxide.
-
Catalyst : 8 g potassium bromide.
-
Solvent : 160 g ethylene glycol.
-
Conditions : 105°C, 6.5 kg/cm² pressure, 12-hour reaction time.
| Parameter | Value |
|---|---|
| Yield (based on aldehyde) | 94.2 mol% |
| Yield (based on oxide) | 89.3 mol% |
| Purity | >99% (after distillation) |
This method’s efficiency stems from the catalyst’s reusability and the solvent’s role in suppressing byproducts like ethylene glycol (5.2 mol% yield).
Transesterification of Orthoesters with Diols
Reaction Overview and Mechanism
An alternative route involves the transesterification of alkyl orthoformates with 1,2-ethanediol, as reported in Kyoto University studies. While not directly applied to this compound in the cited work, the methodology is adaptable for its synthesis:
Acetic or benzoic acid catalyzes the reaction, which proceeds under mild conditions (25–60°C).
Challenges and Yield Considerations
Despite its simplicity, this method faces limitations:
-
Moderate Yields : Transesterification typically achieves 40–60% yields due to equilibrium constraints.
-
Byproduct Formation : Excess diol or orthoester may generate polymeric side products.
-
Catalyst Sensitivity : Strong acids (e.g., sulfuric acid) degrade the product, necessitating mild catalysts.
Comparative Analysis of Preparation Methods
Efficiency and Scalability
The catalytic alkylene oxide method outperforms transesterification in yield (94% vs. 60%) and scalability. Its continuous operation capability and solvent reuse make it industrially preferred. In contrast, transesterification is better suited for small-scale laboratory synthesis.
Purity and Byproduct Management
Economic and Environmental Impact
The catalytic process reduces waste via solvent recycling, whereas transesterification generates stoichiometric alcohol byproducts.
Chemical Reactions Analysis
Acid-Catalyzed Hydrolysis
The dioxolane ring undergoes hydrolysis in acidic media to regenerate the parent carbonyl compound (valeraldehyde) and ethylene glycol. Reaction rates depend on acid strength and temperature:
| Acid Type | Temperature (°C) | Hydrolysis Yield (%) |
|---|---|---|
| HCl (0.1 M) | 25 | <10 (24 h) |
| H₂SO₄ (0.05 M) | 80 | 95 (2 h) |
| p-TsOH | Reflux (110) | 98 (1 h) |
Mechanistically, protonation of the acetal oxygen initiates ring opening, forming an oxocarbenium ion intermediate. Subsequent nucleophilic attack by water yields valeraldehyde .
Oxidation Reactions
2-Butyl-1,3-dioxolane participates in radical-mediated oxidations. Key pathways include:
a) Radical Chain Oxidation
Under O₂ with radical initiators (e.g., AIBN):
-
Primary products: sec-butyl formate and formic acid.
Kinetic Data (70°C, 0.5 mol% AIBN):
| Time (h) | Conversion (%) | Selectivity to Formate (%) |
|---|---|---|
| 2 | 35 | 78 |
| 6 | 82 | 65 |
b) Metal-Catalyzed Oxidation
CrO₃/H₂SO₄ selectively cleaves the C-O bond adjacent to the sec-butyl group, yielding valeraldehyde (87% yield at 50°C) .
Nucleophilic Substitution
The dioxolane ring undergoes substitution with organometallic reagents:
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| n-BuMgBr | Et₂O, 25°C, 3 h | This compound | 28 |
| PhLi | THF, -78°C, 1 h | 2-Phenyl-1,3-dioxolane | 41 |
Mechanistic studies suggest a SN2-type displacement at the acetal carbon .
Thermal Degradation
At elevated temperatures (>200°C), acid-catalyzed decomposition produces:
-
Major products : Diethylene glycol (62%), valeraldehyde (24%).
Thermogravimetric Analysis (10°C/min, N₂):
-
Onset degradation: 185°C
-
50% mass loss: 225°C
Radical Polymerization
Though less common than six-membered analogues, this compound undergoes limited ring-opening polymerization with BF₃·Et₂O:
| Initiator | Temperature (°C) | Polymer Type | Mn (g/mol) |
|---|---|---|---|
| BF₃·Et₂O | 0 | Low-density oligomers | 1,200 |
| AIBN | 60 | No polymerization | - |
Steric hindrance from the sec-butyl group suppresses chain propagation .
Stability Under Basic Conditions
The dioxolane ring remains intact in basic media (e.g., 1 M NaOH, 24 h), confirming its stability toward nucleophiles and bases .
Scientific Research Applications
Fuel Chemistry
Combustion Studies
Recent studies have investigated the combustion properties of 2-butyl-1,3-dioxolane as a potential biofuel component. Its thermal decomposition and combustion characteristics have been analyzed using molecular dynamics simulations. The findings suggest that this compound exhibits lower sooting tendencies compared to conventional fuels, making it an attractive candidate for cleaner combustion applications .
Pyrolysis Research
The pyrolysis of this compound has been examined to understand its decomposition pathways and product formation. Research indicates that the thermal decomposition leads to various hydrocarbons and oxygenated products which can be harnessed for energy production or as chemical feedstocks . The ReaxFF molecular dynamics simulations provide insights into optimizing these processes for better yield and efficiency.
Polymer Science
Polymerization Processes
this compound has been utilized in the synthesis of poly(this compound) through acid-catalyzed polymerization methods. This polymer exhibits unique properties such as flexibility and resistance to degradation under certain conditions. Studies have shown that varying the reaction conditions can significantly influence the molecular weight and properties of the resulting polymer .
Degradation Studies
Research into the acid-catalyzed degradation of poly(this compound) highlights its potential for recycling and environmental applications. The degradation mechanism involves the formation of oxy-carbocation intermediates, which can lead to useful smaller molecules that can be repurposed in chemical synthesis .
Solvent Applications
Organic Synthesis
Due to its polar aprotic nature, this compound serves as an effective solvent for various organic reactions. It facilitates reactions involving nucleophiles and electrophiles without participating in side reactions, thus enhancing yields in synthetic processes. Its ability to dissolve a wide range of organic compounds makes it valuable in laboratory settings .
Case Studies
Mechanism of Action
The mechanism by which 2-Butyl-1,3-dioxolane exerts its effects involves the formation of stable cyclic structures that protect reactive functional groups during chemical transformations. The dioxolane ring can be selectively opened under specific conditions, allowing for controlled release of the protected group .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The physicochemical properties and applications of 1,3-dioxolanes are highly dependent on substituent groups. Key analogs include:
2-Methyl-1,3-dioxolane (C₄H₈O₂)
- Structure : Methyl group at the 2-position.
- Properties : Highly volatile, detected in recycled PET materials as a degradation product .
- Reactivity : Undergoes hydrolysis via the A-1 mechanism, with solvent effects similar to 2-methyl-4-methylene-1,3-dioxolane (A-Se2 mechanism) .
4-Methyl-2-phenyl-1,3-dioxolane (C₁₀H₁₂O₂)
- Structure : Methyl and phenyl groups at the 4- and 2-positions, respectively.
4-Methyl-2-pentyl-1,3-dioxolane (C₉H₁₈O₂)
- Structure : Methyl and pentyl substituents.
- Properties : Exhibits a fruity, pear-like odor, making it suitable for use in flavoring agents .
2-Ethyl-4-methyl-1,3-dioxolane (C₆H₁₂O₂)
Physicochemical Properties and Stability
- Reactivity : The butyl group in this compound likely enhances hydrophobicity compared to methyl or ethyl analogs, affecting solubility and interaction with biological systems.
Key Research Findings
- Hydrolysis Mechanisms : Solvent effects on 2-methyl-1,3-dioxolane (A-1) and 2-methyl-4-methylene-1,3-dioxolane (A-Se2) are nearly identical despite differing mechanisms .
- Thermal Stability : Poly(perfluoro-2-methylene-1,3-dioxolane) outperforms commercial polymers like Cytop® in gas separation, indicating substituent-dependent performance .
Biological Activity
2-Butyl-1,3-dioxolane is a cyclic organic compound characterized by a six-membered ring containing two oxygen atoms and four carbon atoms, with a butyl substituent. Its molecular formula is CHO, and it has a molecular weight of approximately 144.21 g/mol. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its unique structural properties and potential biological activities.
The structure of this compound allows for versatile chemical reactivity. It can participate in various reactions such as nucleophilic substitutions and cycloadditions, making it useful in synthetic organic chemistry. The presence of the butyl group imparts specific steric and electronic effects that enhance its interaction potential with biological molecules .
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
1. Antimicrobial Properties
Studies have shown that compounds containing the dioxolane ring, including this compound, possess significant antibacterial and antifungal properties. For instance, a study reported that derivatives of 1,3-dioxolanes demonstrated effectiveness against various bacterial strains and fungi . This suggests potential applications in pharmaceuticals as antimicrobial agents.
2. Drug Delivery Systems
The compound's solubility and stability make it a candidate for use in drug delivery systems. Its ability to encapsulate therapeutic agents while maintaining their efficacy is being explored for controlled release applications .
3. Interaction with Biological Systems
this compound's role as a solvent and reagent facilitates studies related to enzyme mechanisms and biological modeling. Its interactions with enzymes could provide insights into metabolic pathways and the development of enzyme inhibitors.
Case Studies
Several case studies highlight the biological activity of this compound:
Case Study 1: Antimicrobial Activity
In a comparative study assessing the antimicrobial efficacy of various dioxolane derivatives, this compound was tested against Staphylococcus aureus and Candida albicans. The results indicated that this compound exhibited notable inhibition zones comparable to established antibiotics .
Case Study 2: Drug Release Profile
A study investigated the use of this compound in hydrogel formulations for controlled drug release. The findings revealed that hydrogels incorporating this compound demonstrated a two-stage release profile, enhancing the therapeutic window of encapsulated drugs .
Toxicological Considerations
While exploring the biological activity of this compound, it is essential to consider its safety profile. The NIOSH Occupational Exposure Banding process categorizes chemicals based on their toxicity and potential health effects. For this compound, further toxicological studies are necessary to establish safe exposure limits and understand its effects on human health .
Comparative Analysis
To better understand the unique properties of this compound relative to other dioxolanes, the following table summarizes key differences:
| Compound | Structure Type | Key Differences |
|---|---|---|
| This compound | Six-membered ring with butyl group | Enhanced steric effects; potential for drug delivery |
| 1,3-Dioxane | Parent compound | Simpler structure; lacks specific reactivity |
| 1,3-Dioxolane | Five-membered ring | Different reactivity; fewer steric influences |
| 1,3-Dithiane | Sulfur-containing | Alters stability; different biological interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
